molecular formula C9H14N6O3S B10945983 N-ethyl-2-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide

N-ethyl-2-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide

Cat. No.: B10945983
M. Wt: 286.31 g/mol
InChI Key: CYJSRPREOHOZJN-UHFFFAOYSA-N
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Description

N~1~-ETHYL-2-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring a pyrazole ring substituted with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ETHYL-2-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of hydrazine derivatives with appropriate acylating agents under controlled conditions . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N~1~-ETHYL-2-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-ETHYL-2-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to the combination of the pyrazole ring with a nitro group and the hydrazinecarbothioamide moiety. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C9H14N6O3S

Molecular Weight

286.31 g/mol

IUPAC Name

1-ethyl-3-[3-(3-nitropyrazol-1-yl)propanoylamino]thiourea

InChI

InChI=1S/C9H14N6O3S/c1-2-10-9(19)12-11-8(16)4-6-14-5-3-7(13-14)15(17)18/h3,5H,2,4,6H2,1H3,(H,11,16)(H2,10,12,19)

InChI Key

CYJSRPREOHOZJN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NNC(=O)CCN1C=CC(=N1)[N+](=O)[O-]

Origin of Product

United States

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